4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide
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Overview
Description
4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a heterocyclic compound that belongs to the class of thiazine derivatives. . The structure of this compound includes a thiazine ring fused with a benzene ring, a fluorine atom, a chlorophenyl group, and a carbonitrile group, making it a complex and interesting molecule for research and development.
Mechanism of Action
Target of Action
The primary target of this compound is the Toll-like receptor 4 (TLR4) proteins . TLR4 proteins play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns and initiating immune responses.
Mode of Action
The compound interacts with TLR4 proteins through a series of molecular interactions. These include Pi–pi T-shaped interactions with the aromatic ring of the benzothiazine 1,1 dioxide ring and pi-alkyl interactions with the same aromatic ring . The compound also forms hydrogen bonds with several residues through the benzothiazole –S O group .
Pharmacokinetics
The in silico pharmacokinetic profile of the compound was predicted using SWISS/ADME . The compound adheres to Lipinski’s rule of five, which suggests good bioavailability, with slight deviation in molecular weight .
Result of Action
The compound exhibits excellent antibacterial activity against various strains of Staphylococcus aureus, including methicillin-susceptible S. aureus (MSSA), methicillin-resistant S. aureus (MRSA), and vancomycin-resistant S. aureus (VRSA) . This suggests that the compound’s action results in the inhibition of bacterial growth.
Preparation Methods
The synthesis of 4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide can be achieved through various methods. One common approach involves the reaction of 4-chlorophenyl isothiocyanate with 2-fluorobenzonitrile in the presence of a base, followed by cyclization to form the thiazine ring . The reaction conditions typically include the use of solvents such as acetonitrile and catalysts like sulfuryl chloride to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can undergo substitution reactions where atoms or groups within the molecule are replaced by other atoms or groups.
Cyclization: Cyclization reactions can be used to form additional rings or modify the existing thiazine ring structure.
Scientific Research Applications
4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide has several scientific research applications:
Comparison with Similar Compounds
4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide can be compared with other thiazine derivatives, such as:
4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile: Similar structure but without the 1,1-dioxide group.
This compound: Similar structure but with different substituents on the thiazine ring.
This compound: Similar structure but with different halogen atoms or functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFN2O2S/c16-10-1-4-12(5-2-10)19-9-13(8-18)22(20,21)15-6-3-11(17)7-14(15)19/h1-7,9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQVPOKZJIZOMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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